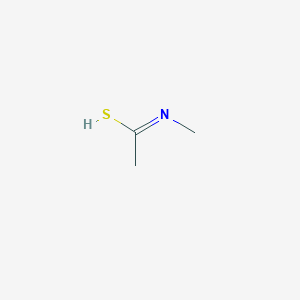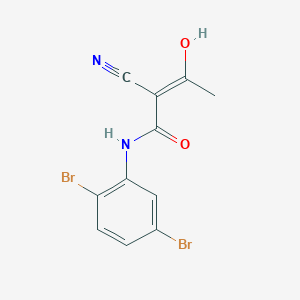
(R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride is a complex organic compound known for its chiral properties and applications in asymmetric synthesis. This compound is a derivative of binaphthyl, a structure consisting of two naphthalene rings connected at a single point, and it contains pyridine and phosphate groups.
Synthetic Routes and Reaction Conditions:
Chiral Ligand Synthesis: The compound can be synthesized by reacting (R)-1,1'-binaphthyl-2,2'-diol with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine.
Phosphate Formation: The resulting product is then treated with phosphorous oxychloride and pyridine to form the hydrogenphosphate derivative.
Dihydrochloride Formation: Finally, the hydrogenphosphate derivative is treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with careful control of reaction conditions, such as temperature, pressure, and stoichiometry, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, alkaline conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Strong nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound is widely used in scientific research due to its chiral properties and ability to act as a ligand in asymmetric synthesis. It is particularly useful in:
Chemistry: As a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Studying enzyme-substrate interactions and developing chiral drugs.
Medicine: Developing chiral pharmaceuticals with improved efficacy and reduced side effects.
Industry: Enhancing the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The compound exerts its effects primarily through its chiral environment, which influences the stereochemistry of reactions. It acts as a chiral Bronsted acid catalyst, facilitating enantioselective reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include various asymmetric catalytic processes, where the compound's chiral centers play a crucial role in determining the outcome of the reaction.
Vergleich Mit ähnlichen Verbindungen
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate: Another chiral ligand used in asymmetric synthesis.
(S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate: Used as a chiral Bronsted acid catalyst in enantioselective reactions.
Uniqueness: (R)-3,3'-Di(pyridin-2-yl)-1,1'-binapthyl-2,2'-diyl hydrogenphosphate dihydrochloride is unique due to its specific pyridine substituents, which provide distinct reactivity and selectivity compared to other binaphthyl derivatives. Its ability to act as a chiral ligand in various asymmetric reactions makes it a valuable tool in synthetic chemistry.
Eigenschaften
IUPAC Name |
13-hydroxy-10,16-dipyridin-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19N2O4P.2ClH/c33-37(34)35-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)36-37)26-14-6-8-16-32-26;;/h1-18H,(H,33,34);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVQKVPZBDTDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=N6)OP(=O)(O3)O)C7=CC=CC=N7.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Cl2N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8007315.png)



